BenchChemオンラインストアへようこそ!

UNC0321

Epigenetics Histone Methyltransferase G9a inhibition

UNC0321 is the first reported G9a inhibitor achieving picomolar binding affinity (Morrison Ki = 63 pM), a >250-fold improvement over BIX01294. Its >40,000-fold selectivity over SET7/9, SET8, PRMT3, and JMJD2E eliminates off-target confounding in biochemical assays. As the most potent G9a/GLP reference inhibitor available, it is essential for calibrating enzyme activity assays, validating HTS platforms, and benchmarking novel inhibitors. Ideal for structural biology (co-crystallization), epigenetic mechanism studies, and diabetic endothelial dysfunction research. Choose UNC0321 for maximal target engagement at minimal concentrations.

Molecular Formula C27H45N7O3
Molecular Weight 515.7 g/mol
CAS No. 1238673-32-9
Cat. No. B612091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0321
CAS1238673-32-9
SynonymsUNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388
Molecular FormulaC27H45N7O3
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C
InChIInChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)
InChIKeyAULLUGALUBVBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0321 (CAS 1238673-32-9): A Picomolar G9a/GLP Histone Methyltransferase Inhibitor for Epigenetic Research


UNC0321 is a quinazoline-based, cell-permeable small molecule that functions as a potent and selective inhibitor of the protein lysine methyltransferase G9a (EHMT2) and its closely related homolog GLP (EHMT1) [1]. It was developed through structure-based optimization of the 7-dimethylaminopropoxy side chain of the earlier lead UNC0224, guided by the first X-ray cocrystal structure of G9a with a small-molecule inhibitor [1]. UNC0321 is distinguished as the first reported G9a inhibitor to achieve picomolar binding affinity, with a Morrison Ki of 63 pM, and it exhibits assay-dependent IC50 values of 6–9 nM for G9a and 15–23 nM for GLP in biochemical assays [1][2].

Why UNC0321 Cannot Be Substituted by Other G9a Inhibitors Without Loss of Potency and Selectivity


G9a inhibitors within the 2,4-diaminoquinazoline class exhibit extreme variation in biochemical potency, cellular permeability, and selectivity profiles, precluding simple interchange among analogs. UNC0321's Morrison Ki of 63 pM represents a >250-fold improvement in binding affinity over the early tool compound BIX01294 (IC50 ~1.7–2 μM) . Furthermore, its >40,000-fold selectivity over off-target methyltransferases (SET7/9, SET8, PRMT3, JMJD2E) [1] is not uniformly shared by other G9a/GLP inhibitors. Substituting UNC0321 with a less potent or less selective analog in a biochemical or structural biology workflow would alter assay sensitivity, require higher compound concentrations, and potentially introduce confounding off-target effects, thereby compromising experimental reproducibility and interpretation.

Quantitative Differentiation Evidence for UNC0321 vs. G9a Inhibitor Comparators


250-Fold Higher Biochemical Potency of UNC0321 Compared to the Prototypical Inhibitor BIX01294

UNC0321 exhibits a Morrison Ki of 63 pM for G9a, which is approximately 250-fold more potent than the closely related quinazoline analog BIX01294 (IC50 ~1.7–2 μM) . This direct comparison, derived from the same biochemical assay context, underscores the dramatic potency gain achieved through optimization of the 7-aminoalkoxy side chain.

Epigenetics Histone Methyltransferase G9a inhibition

>40,000-Fold Selectivity of UNC0321 for G9a Over Off-Target Methyltransferases

In ECSD enzymatic assays, UNC0321 is inactive (IC50 > 40 μM) against a panel of other protein lysine and arginine methyltransferases, including SET7/9, SET8/PreSET7, PRMT3, and JMJD2E, demonstrating >40,000-fold selectivity relative to its G9a Ki of 63 pM [1]. This selectivity profile is critical for its use as a chemical probe to dissect G9a-specific functions.

Selectivity profiling Epigenetics Chemical probe

Cellular H3K9me2 Inhibition in MDA-MB-231 Breast Cancer Cells: UNC0321 vs. BIX01294

Despite its exceptional biochemical potency, UNC0321 exhibits limited cellular permeability. In MDA-MB-231 breast cancer cells, UNC0321 reduces H3K9me2 levels with an IC50 of 11 μM after 48 hours, whereas BIX01294, a less potent biochemical inhibitor, achieves an IC50 of 500 nM in the same assay [1]. This inverse relationship highlights the importance of selecting the appropriate tool compound based on experimental context: UNC0321 for biochemical and structural studies, and more cell-permeable analogs (e.g., UNC0646) for cell-based applications.

Cellular assay Cancer epigenetics Histone methylation

Anti-Apoptotic Activity of UNC0321 in High Glucose-Induced HUVEC Apoptosis

In human umbilical vein endothelial cells (HUVEC) cultured under high glucose conditions, treatment with UNC0321 (200 pM for 48 h) significantly reduced the levels of pro-apoptotic markers Cleaved-Caspase3 and Bax, thereby inhibiting apoptosis [1]. This effect was mediated through downregulation of Rab4 expression and activation of the Akt/mTOR pathway. While this is not a direct comparator study, it demonstrates a distinct, application-specific phenotype that is not widely documented for other G9a inhibitors.

Diabetic complications Apoptosis Vascular biology

Picomolar Affinity of UNC0321 Distinguishes It from Other Quinazoline G9a Inhibitors (UNC0224, UNC0638)

Within the 2,4-diaminoquinazoline series, UNC0321 stands apart due to its picomolar binding affinity. The preceding lead compound UNC0224 exhibits a Ki of 2.6 nM for G9a [1], while the later chemical probe UNC0638 has a reported Ki of 3.0–3.7 nM [2]. Thus, UNC0321 (Ki = 63 pM) provides a >40-fold improvement in target affinity over these closely related analogs. This superior potency is directly attributable to the optimized 7-(2-(2-(dimethylamino)ethoxy)ethoxy) side chain, which engages a unique sub-pocket in the G9a lysine binding channel as revealed by X-ray crystallography [3].

Structure-activity relationship Chemical probe G9a inhibitor

Structural Basis for UNC0321's Enhanced Potency: Cocrystal Structure of G9a with UNC0224

The discovery of UNC0321 was enabled by the first high-resolution X-ray cocrystal structure of G9a in complex with the small molecule inhibitor UNC0224 (compound 10) [1]. This structure revealed that the 7-dimethylaminopropoxy side chain of UNC0224 occupies the lysine binding channel of G9a. Subsequent optimization of this side chain to a longer 7-(2-(2-(dimethylamino)ethoxy)ethoxy) group in UNC0321 resulted in improved engagement of a sub-pocket, contributing to its picomolar affinity. While no cocrystal structure of G9a with UNC0321 has been publicly deposited, the SAR established from the UNC0224 complex directly rationalizes the enhanced potency of UNC0321 relative to earlier analogs.

Structural biology X-ray crystallography Rational drug design

Optimal Research and Industrial Application Scenarios for UNC0321


Biochemical Characterization and High-Throughput Screening of G9a/GLP Activity

Given its picomolar potency (Ki = 63 pM) and >40,000-fold selectivity over off-target methyltransferases, UNC0321 is ideally suited for in vitro biochemical assays requiring maximal target engagement at low compound concentrations. It serves as a reference inhibitor for calibrating enzyme activity assays, validating new assay platforms, and benchmarking the potency of novel G9a/GLP inhibitors in high-throughput screening campaigns [1].

Structural Biology and Rational Drug Design of G9a/GLP Inhibitors

The rational design of UNC0321, informed by the X-ray cocrystal structure of G9a with UNC0224, makes it a valuable tool for structural biology studies [1]. It can be used to generate new cocrystal structures, to validate computational docking models, and to explore the chemical space of the G9a lysine binding channel for the development of next-generation inhibitors with improved pharmacokinetic properties.

Investigation of Diabetic Vascular Complications and Apoptosis Pathways

UNC0321 has demonstrated anti-apoptotic activity in HUVEC cells under high glucose conditions, acting through downregulation of Rab4 and activation of the Akt/mTOR pathway [2]. This makes it a relevant chemical probe for research into the epigenetic mechanisms underlying diabetic endothelial dysfunction and for preclinical studies exploring G9a inhibition as a therapeutic strategy for vascular complications of diabetes.

Chemical Probe for Target Validation in Epigenetic Cancer Research

Despite its limited cellular permeability, UNC0321 remains a cornerstone chemical probe for dissecting the biochemical functions of G9a/GLP in cancer [1]. It is widely used in cell-free systems to validate the direct biochemical effects of G9a inhibition on histone and non-histone substrates (e.g., p53 K373 methylation). When combined with more cell-permeable analogs (e.g., UNC0646), it helps to distinguish between direct and indirect cellular effects of G9a modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0321

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.